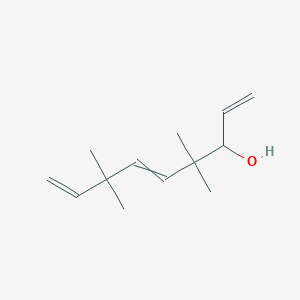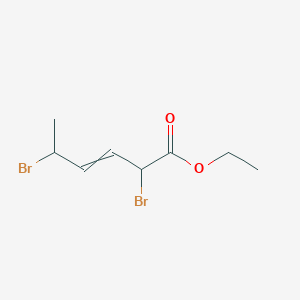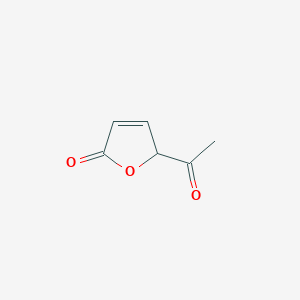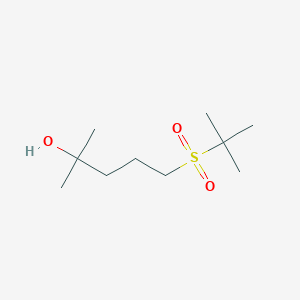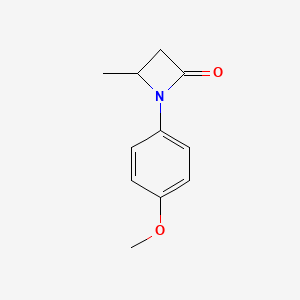
2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- is a compound belonging to the class of azetidinones, which are four-membered lactams These compounds are of significant interest due to their biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- can be achieved through various methods. One common approach involves the [2+2] cycloaddition of ketenes to imines. This reaction is typically carried out using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the reaction of imines with substituted acetic acids in the presence of triethylamine as a catalyst .
Industrial Production Methods
For industrial production, the synthesis of 2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- can be scaled up using the same synthetic routes mentioned above. The process involves optimizing reaction conditions to achieve high yields and purity. The use of environmentally benign reagents and catalysts is preferred to ensure sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted azetidinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is explored for its potential as an antibacterial and antiviral agent.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The azetidinone ring is crucial for this inhibitory action, as it mimics the transition state of enzyme substrates. This compound can also interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-4-phenyl-2-azetidinone
- 2-Azetidinone, 4-(4-methoxyphenyl)-1-phenyl-
- 2-Azetidinone, 1,4-bis(4-methoxyphenyl)-3-methyl-
Uniqueness
2-Azetidinone, 1-(4-methoxyphenyl)-4-methyl- is unique due to its specific substituents, which enhance its chemical stability and biological activity. The presence of the 4-methoxyphenyl group increases its lipophilicity, allowing better interaction with biological membranes. The 4-methyl group provides steric hindrance, reducing the likelihood of unwanted side reactions .
This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
61999-49-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-methylazetidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-8-7-11(13)12(8)9-3-5-10(14-2)6-4-9/h3-6,8H,7H2,1-2H3 |
InChI Key |
QQHYMQHZNLNQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N1C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


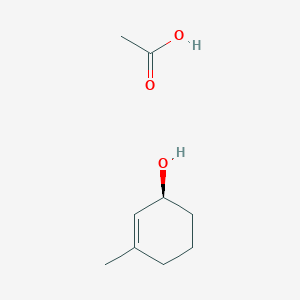
![[4-(Hexadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14549077.png)
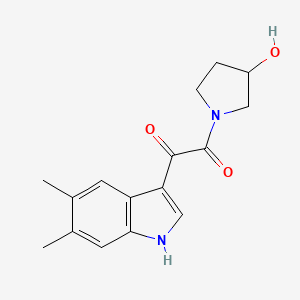
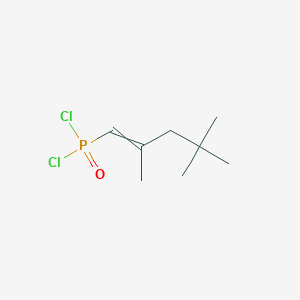
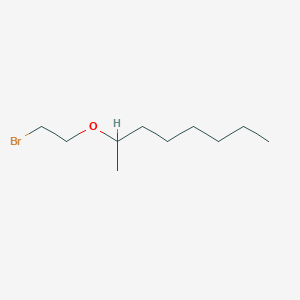
![S-{2-[(2-Oxopropyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549107.png)
![3-Phenyl-3,4,5,6,7,8-hexahydro-2H-cyclohepta[b]thiophene](/img/structure/B14549109.png)
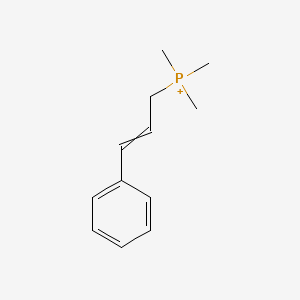
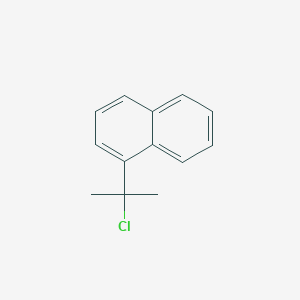
![Ethyl 2-{[2-(piperidine-1-carbonyl)phenyl]sulfanyl}benzoate](/img/structure/B14549116.png)
